molecular formula C12H15BrClN B7935867 N-[(4-Bromo-3-chlorophenyl)methyl]cyclopentanamine

N-[(4-Bromo-3-chlorophenyl)methyl]cyclopentanamine

Cat. No.: B7935867
M. Wt: 288.61 g/mol
InChI Key: RMSBJCYDIKDVLU-UHFFFAOYSA-N
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Description

N-[(4-Bromo-3-chlorophenyl)methyl]cyclopentanamine is a substituted cyclopentanamine derivative featuring a 4-bromo-3-chlorobenzyl moiety attached to the cyclopentylamine backbone. Its molecular formula is C₁₂H₁₄BrClN, with a molecular weight of 292.61 g/mol.

Properties

IUPAC Name

N-[(4-bromo-3-chlorophenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClN/c13-11-6-5-9(7-12(11)14)8-15-10-3-1-2-4-10/h5-7,10,15H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSBJCYDIKDVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of bromine and chlorine-containing compounds with biological macromolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[(4-Bromo-3-chlorophenyl)methyl]cyclopentanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in these interactions, influencing the binding affinity and specificity of the compound.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes, leading to biological effects.

  • Receptors: It may bind to receptors, triggering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural feature—the halogenated benzyl group—distinguishes it from other cyclopentanamine derivatives. Below is a comparison of substituents, molecular properties, and applications:

Compound Name Substituents on Aromatic Ring Molecular Weight (g/mol) Key Applications/Properties References
N-[(4-Bromo-3-chlorophenyl)methyl]cyclopentanamine 4-Bromo, 3-chloro 292.61 Potential NMDA receptor targeting (inference)
N-[(3-Chloro-4-fluorophenyl)methyl]cyclopentanamine 3-Chloro, 4-fluoro 241.71 Neurological probes; higher lipophilicity
N-[(4-Nitrophenyl)methyl]cyclopentanamine 4-Nitro 236.30 Lab use; high reactivity due to nitro group
N-[(2-Chloro-6-ethoxyquinolin-3-yl)methyl]cyclopentanamine 2-Chloro, 6-ethoxyquinoline 320.82 Heterocyclic interactions; extended π-system
N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine 4-Chlorophenyl-oxadiazole 314.20 Small-molecule scaffolds; enzyme inhibition

Key Observations :

  • Halogen Effects : Bromine and chlorine in the target compound enhance steric bulk and electron-withdrawing effects compared to fluorine or nitro substituents. This may influence receptor-binding kinetics .
  • Heterocyclic Modifications: Derivatives with oxadiazole or quinoline moieties (e.g., ) exhibit distinct electronic properties and binding modes due to extended conjugation.
  • Lipophilicity : Fluorine substitution (e.g., ) increases lipophilicity (predicted LogP ~2.5), whereas nitro groups () enhance polarity, affecting bioavailability.

Biological Activity

N-[(4-Bromo-3-chlorophenyl)methyl]cyclopentanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by a cyclopentane ring attached to a phenyl group that is substituted with both bromine and chlorine atoms. This substitution pattern can influence the compound's reactivity and biological interactions.

Property Value
Molecular Formula C12H14BrClN
Molecular Weight 292.6 g/mol
CAS Number 119287-24-0
Appearance White to off-white solid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects. Specifically, it has been shown to exhibit:

  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating notable inhibitory effects.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent .
  • Anticancer Activity
    • In vitro studies conducted on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be approximately 30 µM for MCF-7 cells, indicating substantial anticancer potential .
  • Mechanistic Insights
    • Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. This effect was corroborated by flow cytometry analyses showing increased sub-G1 populations in treated cells .

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